N,N-(1,4-Phenylenebis(N'-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea
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Overview
Description
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) is a complex organic compound that features a unique structure incorporating multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-amino-1,4-phenylenediamine and 4-(4,5-dihydro-1H-imidazol-2-yl)aniline. These intermediates undergo coupling reactions, often facilitated by catalysts and specific reaction conditions, to form the final compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Scientific Research Applications
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives and phenylene-based compounds with different functional groups. Examples include:
- N,N’-bis(phenylcarbamoyl)phenylenediamine
- N,N’-bis(4-imidazolylphenyl)urea
Uniqueness
N,N-(1,4-Phenylenebis(N’-(2,5-bis((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)amino)carbonyl)phenyl)-urea) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
5548-83-4 |
---|---|
Molecular Formula |
C60H54N16O6 |
Molecular Weight |
1095.2 g/mol |
IUPAC Name |
2-[[4-[[2,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]phenyl]carbamoylamino]-1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C60H54N16O6/c77-55(69-41-11-1-35(2-12-41)51-61-25-26-62-51)39-9-23-47(57(79)71-43-15-5-37(6-16-43)53-65-29-30-66-53)49(33-39)75-59(81)73-45-19-21-46(22-20-45)74-60(82)76-50-34-40(56(78)70-42-13-3-36(4-14-42)52-63-27-28-64-52)10-24-48(50)58(80)72-44-17-7-38(8-18-44)54-67-31-32-68-54/h1-24,33-34H,25-32H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,77)(H,70,78)(H,71,79)(H,72,80)(H2,73,75,81)(H2,74,76,82) |
InChI Key |
QWHWVPDVXXRGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5)NC(=O)NC6=CC=C(C=C6)NC(=O)NC7=C(C=CC(=C7)C(=O)NC8=CC=C(C=C8)C9=NCCN9)C(=O)NC1=CC=C(C=C1)C1=NCCN1 |
Origin of Product |
United States |
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